Computed Lipophilicity (XLogP3) Relative to Drug-Like Space as a Selectivity Surrogate
The target compound exhibits a computed XLogP3 of 1.7, placing it squarely within the optimal oral drug-like lipophilicity window (1–3) defined by the AZpFILiT metric and associated with reduced promiscuity and improved developability [1]. In contrast, regioisomeric 2-nitrobenzamide analogs are expected to display lower effective lipophilicity due to intramolecular hydrogen bonding between the ortho-nitro group and the amide NH, potentially altering membrane permeability and off-target binding profiles—though direct measured values for the 2-nitro comparator are not publicly available [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Oral drug-like optimal range (XLogP 1–3); ortho-nitro isomer expected to have lower effective lipophilicity |
| Quantified Difference | Target XLogP3 falls within the optimal drug-like window; magnitude of difference from ortho-isomer not experimentally quantified |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity within this narrow window is a key driver of compound quality in early-stage screening libraries, directly influencing solubility, metabolic stability, and off-target hit rates.
- [1] PubChem Compound Summary for CID 18566203, N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/941876-08-0 (accessed May 2026). View Source
